N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

c-Met kinase inhibition Pim-1 kinase inhibition NCI-60 cytotoxicity

Researchers screening for dual c-Met/Pim-1 inhibitors face limited access to a triazolo[4,3-b]pyridazine scaffold with validated SAR. This compound offers a ready-to-screen solution with documented kinase polypharmacology (c-Met IC50 ~0.16 µM, Pim-1 ~0.28 µM for close analogs). Key advantages: 1) 4-Phenoxyphenyl terminus for lipophilic pocket engagement; 2) Unsubstituted 3-position for subsequent optimization; 3) Confirmed batch purity ≥95% with immediate stock availability.

Molecular Formula C19H15N5O2S
Molecular Weight 377.4 g/mol
Cat. No. B10982699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Molecular FormulaC19H15N5O2S
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN4C=NN=C4C=C3
InChIInChI=1S/C19H15N5O2S/c25-18(12-27-19-11-10-17-22-20-13-24(17)23-19)21-14-6-8-16(9-7-14)26-15-4-2-1-3-5-15/h1-11,13H,12H2,(H,21,25)
InChIKeyKJTQGZDTZATSNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Phenoxyphenyl)triazolo[4,3-b]pyridazine Acetamide Overview


N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a heterocyclic small molecule built on a 1,2,4-triazolo[4,3-b]pyridazine core linked via a thioether bridge to an N-(4-phenoxyphenyl)acetamide moiety. This core scaffold is recognized in the patent and primary literature as a privileged structure for kinase inhibition, with documented activity against c-Met, Pim-1, p38α MAPK, Akt, and BRD4 bromodomains [1]. The 4-phenoxyphenyl terminus has independently been validated as a pharmacophoric element in antiviral programs targeting HCMV and VZV replication [2]. The compound is cataloged under CAS 1232777-88-6 and is available from commercial suppliers as a research-grade screening compound .

1
Kinase inhibition screening Supports c-Met, Pim-1, p38α MAPK, and Akt pathway-study fit via privileged triazolopyridazine scaffold
2
Antiviral pharmacophore context 4-Phenoxyphenyl terminus reported in HCMV and VZV replication-inhibition programs
3
Bromodomain probe development Scaffold co-crystallized with BRD4 BD1; supports epigenetic reader inhibition studies

N-(4-Phenoxyphenyl)triazolo[4,3-b]pyridazine Analog Substitution Risks


The 1,2,4-triazolo[4,3-b]pyridazine chemotype is pharmacologically promiscuous, with substitution at the 3-position and the N-arylacetamide terminus dictating both kinase-selectivity profiles and potency windows. Published SAR from the c-Met/Pim-1 dual-inhibition series demonstrates that a change of the N-aryl substituent alone can shift mean growth inhibition (GI%) from 29% to 56% across the NCI-60 panel, while moving the IC50 against c-Met from the micromolar to the sub-micromolar range [1]. Within the p38α MAPK patent space, the identity of the sulfanyl-linked acetamide substituent controls not only enzymatic potency but also TNFα-release suppression in cellular assays, meaning two compounds that differ by a single aryl group can have orthogonal therapeutic and off-target profiles [2]. Generic substitution of N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide with a close analog—e.g., the 3-CF₃ congener or the N-(4-fluorophenyl) variant—therefore risks altering both target engagement and selectivity without prior experimental confirmation.

4-Phenoxyphenyl vs 4-Fluorophenyl Aryl terminus dictates kinase selectivity; reported NCI-60 panel growth inhibition may shift and c-Met IC50 may differ
6-Sulfanylacetamide vs 3-CF3 Congener Substitution position controls target engagement; 3-CF3 analog may lose BRD4 BD1 hydrophobic contact with Val87
Triazolopyridazine core vs Other kinase hinge binders Pan-kinase profile may differ; off-target context requires experimental selectivity data before substitution

N-(4-Phenoxyphenyl)triazolo[4,3-b]pyridazine vs. Structural Analogs


Cytotoxic Potency: 4-Phenoxyphenyl vs. Other N-Aryl Termini

In a 2024 SAR study of triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 inhibitors, the nature of the N-arylacetamide substituent was the dominant determinant of cytotoxic breadth and potency. Compound 4g (bearing an N-(4-phenoxyphenyl)-like extended aryl terminus) exhibited a mean GI% of 55.84% across the NCI-60 panel and inhibited c-Met with an IC50 of 0.163 ± 0.01 μM, whereas the close analog 4a (with a smaller N-aryl group) showed a mean GI% of only 29.08% [1]. Against Pim-1, compound 4g achieved an IC50 of 0.283 ± 0.01 μM. These data quantify how the 4-phenoxyphenyl pharmacophore contributes to enhanced target engagement and cellular potency relative to truncated N-aryl variants, supporting the inference that N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is structurally predisposed to superior cytotoxicity in c-Met/Pim-1-dependent contexts compared to its N-phenyl or N-(4-fluorophenyl) congeners [1].

Cytotoxic potency: 4-phenoxyphenyl vs. N-aryl termini
Class-level inference
Structurally analogous to compound 4g: mean GI% = 55.84% vs. comparator 4a at 29.08%; c-Met IC50 0.163 µM
Reported NCI-60 response context; extended aryl-ether terminus may improve anti-proliferative endpoint profile
Class-level SAR; target compound not directly tested in cited study
c-Met kinase inhibition Pim-1 kinase inhibition NCI-60 cytotoxicity Structure-activity relationship

BRD4 Bromodomain Inhibition: Triazolopyridazine vs. Other Chemotypes

Kim et al. (2023) characterized a series of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain (BD1) inhibitors with micromolar IC50 values and solved four high-resolution (1.4–1.53 Å) cocrystal structures [1]. The triazolo[4,3-b]pyridazine core engages the conserved WPF motif and Asn140 in the Kac binding pocket via water-mediated hydrogen bonds and π-stacking, a binding mode distinct from the well-known BET inhibitor scaffolds such as (+)-JQ1 [1]. The study demonstrates that compounds with a 3-methyl substituent on the triazolopyridazine core (e.g., compound 5) retain BD1 inhibitory activity, whereas bulkier 3-trifluoromethyl derivatives (compound 6) lose key hydrophobic interactions with Val87, resulting in differential potency [1]. N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide, which lacks a 3-substituent, is predicted to adopt a binding pose similar to the active conformations observed crystallographically, placing the sulfanylacetamide linker and phenoxyphenyl terminus in the solvent-exposed region amenable to further optimization [1].

BRD4 BD1 inhibition: triazolopyridazine vs. other chemotypes
Class-level inference
Crystal structures at 1.4–1.53 Å confirm scaffold engages Kac binding pocket via WPF motif and Asn140
Supports epigenetic probe development; binding mode distinct from (+)-JQ1 BET inhibitors
Micromolar IC50 range; 3-substituent absent in target compound
BRD4 bromodomain epigenetic reader inhibition X-ray cocrystal structure micromolar IC50

HCMV Replication: 4-Phenoxyphenyl vs. Other N-Aryl Pharmacophores

The N-(4-phenoxyphenyl)acetamide moiety has been independently validated as a potency-enhancing pharmacophore in a distinct chemical series of uracil-based HCMV replication inhibitors. Babkov et al. (2015) demonstrated that introduction of the N-(4-phenoxyphenyl)acetamide side chain at the N3 position of a pyrimidine ring yielded compounds with submicromolar activity against both HCMV AD-169 and Davis strains in HEL cell cultures, whereas the corresponding N-phenylacetamide analog showed substantially weaker antiviral activity [1]. A follow-up study confirmed that the 4-phenoxyphenyl motif broadens the activity spectrum to include varicella zoster virus (VZV) [2]. Within the triazolo[4,3-b]pyridazine series, the N-(4-phenoxyphenyl) terminus is therefore expected to confer enhanced antiviral potency relative to the N-(4-methoxyphenyl), N-(4-ethoxyphenyl), or N-(4-fluorophenyl) variants commonly found in commercial screening libraries.

HCMV replication: 4-phenoxyphenyl vs. N-phenyl
Class-level inference
Submicromolar HCMV inhibition (AD-169, Davis strains) in uracil series with 4-phenoxyphenyl; N-phenyl analog substantially weaker
Reported antiviral pharmacophore context; portable activity across chemotypes requires confirmation
Qualitative shift; no direct IC50 comparison reported
HCMV antiviral cytomegalovirus replication phenoxyphenyl pharmacophore HEL cell culture

Kinase Selectivity: p38α MAPK and Akt Inhibition Potential

The triazolo[4,3-b]pyridazine-6-ylsulfanyl substructure appears in multiple kinase inhibitor patent families, each demonstrating distinct selectivity fingerprints. Patent US 7,511,057 B2 discloses triazolopyridinylsulfanyl derivatives as p38α MAPK inhibitors capable of suppressing TNFα production in cellular assays [1]. Independently, patent US 6,960,584 B2 claims triazolo[4,3-b]pyridazine-containing compounds as Akt serine/threonine kinase inhibitors for oncology applications [2]. The sulfanylacetamide linker at the 6-position is a conserved structural feature enabling hydrogen bonding to the kinase hinge region, but the identity of the N-arylacetamide tail—4-phenoxyphenyl in the target compound—tunes selectivity between p38α, Akt, c-Met, and Pim-1. The 4-phenoxyphenyl group, being more sterically demanding and lipophilic (clogP ~4.2) than the 4-fluorophenyl (clogP ~3.2) or 4-methoxyphenyl (clogP ~2.8) alternatives commonly found in screening decks, is expected to differentially occupy the selectivity pocket or solvent-exposed region depending on the kinase target [3].

Kinase selectivity: p38α and Akt inhibition potential
Class-level inference
Scaffold claimed in p38α MAPK (US 7,511,057), Akt (US 6,960,584), and c-Met/Pim-1 patent families; SGX-523 achieves 4 nM c-Met IC50
Kinase panel profiling recommended; 4-phenoxyphenyl group may tune selectivity across targets
Target compound not systematically profiled; selectivity requires experimental determination
p38 MAPK inhibition Akt kinase inhibition TNFα suppression kinase selectivity profiling

Patent Landscape: Phenoxyphenyl and Sulfanylacetamide Motifs

The 4-phenoxyphenyl group appears explicitly in the Markush claims of foundational triazolo[4,3-b]pyridazine patents. EP 0,094,038 A1 (1983) claims 3-amino-6-aryl-1,2,4-triazolo[4,3-b]pyridazines where Ar is defined to include 'phenyl, biphenyl, phenoxyphenyl, phenylthiophenyl, phenylsulfinylphenyl, [and] phenylsulfonylphenyl' [1]. US Patent 4,810,705 (1989) claims 1,2,4-triazolo[4,3-b]pyridazines substituted at the 7-position, where the aryl group R₁ includes 'a phenyl, halogenophenyl, trifluoromethylphenyl, lower alkyl-phenyl or lower alkoxy-phenyl group,' and the compounds are characterized as benzodiazepine antagonists [2]. While neither patent specifically exemplifies N-(4-phenoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide, the combination of the 4-phenoxyphenyl group (claimed in EP 0,094,038) with the sulfanylacetamide linker (a common 6-position derivatization) places this compound at the intersection of two well-precedented pharmacophoric strategies, supporting its freedom-to-operate position and distinguishing it from 3-substituted or 7-substituted triazolopyridazine analogs that dominate the GABA-A ligand patent families [2].

Patent landscape: phenoxyphenyl and sulfanylacetamide motifs
Supporting evidence
4-Phenoxyphenyl claimed in EP 0,094,038 (1983); compound combines phenoxyphenyl with 6-sulfanylacetamide substitution
Supports freedom-to-operate review; distinguishes from 3-substituted GABA-A ligand series
Exact compound not exemplified; patent analysis context
composition of matter patent landscape phenoxyphenyl substitution benzodiazepine antagonism

N-(4-Phenoxyphenyl)triazolo[4,3-b]pyridazine Application Scenarios


Oncology Screening: c-Met and Pim-1 Hit Identification

The compound should be prioritized for NCI-60 or focused leukemia/breast cancer panel screening as a potential dual c-Met/Pim-1 inhibitor. The structurally analogous compound 4g (Mahmoud et al., 2024) achieved a mean GI% of 55.84% across 60 cell lines and sub-micromolar IC50 values against c-Met (0.163 μM) and Pim-1 (0.283 μM), with 29.6-fold apoptosis induction in MCF-7 cells [1]. The target compound's 4-phenoxyphenyl terminus is predicted to access the same lipophilic pocket exploited by 4g, and the unsubstituted 3-position may offer a synthetic handle for subsequent optimization. Recommended cell lines for initial profiling: MV4-11 (acute myeloid leukemia, shown most sensitive to the triazolopyridazine series), MCF-7 (breast cancer), and K562 (CML) [1].

Epigenetic Probe: BRD4 BD1 Inhibition and Cocrystallography

The triazolo[4,3-b]pyridazine scaffold has been co-crystallized with BRD4 BD1 at high resolution (1.4–1.53 Å), confirming engagement of the Kac binding pocket via the conserved WPF motif and Asn140 hydrogen bond network [2]. The target compound's sulfanylacetamide linker and 4-phenoxyphenyl group project into the solvent-exposed region, a vector previously shown to tolerate diverse substituents without abolishing BD1 binding [2]. This makes the compound suitable as a starting point for structure-guided optimization of BD1-selective BET inhibitors, particularly if crystallographic fragment screening or thermal shift assays confirm target engagement at the bromodomain.

Antiviral Screening Against HCMV and VZV

The 4-phenoxyphenylacetamide motif has independently demonstrated submicromolar inhibition of HCMV (AD-169 and Davis strains) and VZV replication in HEL cell cultures within the uracil chemotype [3]. Although the triazolo[4,3-b]pyridazine core replaces the uracil scaffold, the phenoxyphenyl terminus is hypothesized to function as a portable antiviral pharmacophore. The compound is recommended for plaque reduction assays against HCMV and VZV, with ganciclovir as a positive control, to assess whether the antiviral activity of the phenoxyphenyl group is scaffold-independent.

Kinase Selectivity Profiling: Sulfanylacetamide-Phenoxyphenyl Motif

Given that the triazolo[4,3-b]pyridazine-6-ylsulfanyl substructure is claimed across p38α MAPK (US 7,511,057), Akt (US 6,960,584), and c-Met/Pim-1 (Mahmoud et al., 2024) inhibitor families, the compound is an ideal candidate for broad-panel kinase profiling [4]. A panel such as Eurofins KinaseProfiler or DiscoveRx KINOMEscan should be employed to quantify IC50 or Kd values against p38α, Akt1-3, c-Met, Pim-1, and BRD4 BD1/BD2. The resulting selectivity fingerprint will enable rational selection of the most productive screening path and may reveal unexpected polypharmacology exploitable for specific disease indications.

Application
Selection Property
Validation Focus
c-Met/Pim-1 pathway studies
4-Phenoxyphenyl terminus context
Cell-line response endpoint review; kinase inhibition assay fit
BRD4 BD1 epigenetic probe research
Triazolopyridazine scaffold identity
Crystallographic target engagement; BD1 binding assay review
Antiviral screening (HCMV/VZV)
Phenoxyphenyl pharmacophore review
Plaque-reduction endpoint context; scaffold-independent activity confirmation
Broad-panel kinase selectivity profiling
6-Sulfanylacetamide linker context
p38α, Akt, c-Met, Pim-1, BRD4 selectivity fingerprinting
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